5,8-Quinolinedione, 7-azido-6-methyl- 5,8-Quinolinedione, 7-azido-6-methyl-
Brand Name: Vulcanchem
CAS No.: 61324-52-5
VCID: VC19542188
InChI: InChI=1S/C10H6N4O2/c1-5-7(13-14-11)10(16)8-6(9(5)15)3-2-4-12-8/h2-4H,1H3
SMILES:
Molecular Formula: C10H6N4O2
Molecular Weight: 214.18 g/mol

5,8-Quinolinedione, 7-azido-6-methyl-

CAS No.: 61324-52-5

Cat. No.: VC19542188

Molecular Formula: C10H6N4O2

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

5,8-Quinolinedione, 7-azido-6-methyl- - 61324-52-5

Specification

CAS No. 61324-52-5
Molecular Formula C10H6N4O2
Molecular Weight 214.18 g/mol
IUPAC Name 7-azido-6-methylquinoline-5,8-dione
Standard InChI InChI=1S/C10H6N4O2/c1-5-7(13-14-11)10(16)8-6(9(5)15)3-2-4-12-8/h2-4H,1H3
Standard InChI Key BVBNNUFPYXYFIH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N=[N+]=[N-]

Introduction

Structural Characteristics

Molecular Formula and Properties

The compound has the molecular formula C₁₀H₆N₄O₂, with a molecular weight of 214.18 g/mol . Key structural features include:

  • Quinoline core: A bicyclic aromatic system with ketone groups at positions 5 and 8.

  • Methyl group: Attached at position 6, influencing steric and electronic effects.

  • Azide group: A reactive substituent at position 7, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or serving as a leaving group in nucleophilic substitutions.

Table 1: Physicochemical Properties of 7-Azido-6-Methyl-5,8-Quinolinedione

PropertyValueSource
Molecular FormulaC₁₀H₆N₄O₂
Molecular Weight214.18 g/mol
LogP~1.5 (estimated)
PSA (Polar Surface Area)96.78 Ų

Note: LogP and PSA values are inferred from structurally similar compounds due to limited direct data.

Synthetic Approaches

General Strategies for Quinoline-5,8-Dione Derivatives

The synthesis of 7-azido-6-methyl-5,8-quinolinedione likely follows methods outlined in patents and literature for analogous quinoline derivatives . Key steps include:

  • Formation of the quinoline core: Often achieved via cyclization reactions, such as the Gould-Jacob reaction or modifications of the Skraup synthesis.

  • Halogenation: Introducing a leaving group (e.g., bromine) at position 7 to enable subsequent substitution.

  • Azide substitution: Replacing the halogen with an azide group using sodium azide (NaN₃) under mild conditions.

Table 2: Hypothetical Synthetic Pathway for 7-Azido-6-Methyl-5,8-Quinolinedione

StepReactionReagents/ConditionsIntermediate
1Synthesis of 6-methylquinolineCyclization of aniline derivatives6-Methylquinoline
2Halogenation at position 7Br₂, FeCl₃, or NBS7-Bromo-6-methylquinoline
3Azide substitutionNaN₃, DMF, 80°C7-Azido-6-methylquinoline
4Oxidation to 5,8-dioneCrO₃, H₂SO₄7-Azido-6-methyl-5,8-quinolinedione

Adapted from methods for related quinoline derivatives .

Functional and Biological Properties

Reactivity of the Azide Group

The azide moiety enables participation in bioorthogonal reactions, such as:

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to alkyne-containing molecules.

  • Nucleophilic substitution: Replacement with amines, thiols, or other nucleophiles under specific conditions.

Enzymatic Interactions

While direct studies on this compound are scarce, related quinoline-5,8-diones exhibit activity as:

  • Transglutaminase 2 (TGase 2) inhibitors: Quinoline derivatives with halogen or azide groups have shown efficacy in modulating TGase 2, a target in inflammatory and neurodegenerative diseases .

  • NQO1 substrates: Quinoline-5,8-diones with electron-deficient cores (e.g., azides) may act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), influencing redox balance in cancer cells .

Table 3: Comparative Enzymatic Activity of Quinoline-5,8-Dione Derivatives

CompoundTarget EnzymeActivity (Relative)Source
7-Azido-6-methyl-5,8-quinolinedioneNQO1Hypothetical (high)
6,7-Dichloro-5,8-quinolinedioneTGase 2Moderate
7-Bromo-6-methoxy-5,8-quinolinedioneUnknownNot reported

Research Gaps and Future Directions

Unexplored Applications

  • Anticancer agents: The azide group’s reactivity could enable targeted drug delivery or prodrug activation.

  • Imaging probes: Conjugation with fluorescent tags via click chemistry for cellular tracking.

Challenges in Synthesis and Characterization

  • Stability: Azide-containing compounds may decompose under heat or light, necessitating careful handling .

  • Toxicity: Limited data on in vivo safety profiles for azide-quinoline hybrids.

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